Kinase Hinge-Binder Geometry: Pyridazin-4-yl vs. Pyridin-4-yl and Pyridazin-3-yl Attachment Points
In the GSK LRRK2 inhibitor program, the pyridazin-4-yl fragment is explicitly claimed as one of the privileged A-ring heterocycles required for potent LRRK2 inhibition. The patent ES-2524892-T3 enumerates eight permissible A-ring variants, including pyridin-2-yl, pyridin-3-yl, pyridazin-3-yl, pyridazin-4-yl, pyrimidin-5-yl, 1,3-oxazol-2-yl, 1H-pyrazol-4-yl, and isoxazol-4-yl [1]. While the patent does not provide IC50 values for all pairwise comparisons of the unsubstituted parent scaffolds, the enumeration itself constitutes class-level evidence that pyridazin-4-yl satisfies the topological and electronic requirements of the LRRK2 hinge region, whereas many alternative heterocycles (e.g., pyridin-4-yl) are absent from the permitted list. Subsequent SAR optimization demonstrated that the 5-substituted-N-pyridazinylbenzamide series yields compounds with LRRK2 IC50 values in the low nanomolar range and selectivity over >140 other kinases [2].
| Evidence Dimension | Perceived fitness as kinase hinge-binding fragment for LRRK2 |
|---|---|
| Target Compound Data | Pyridazin-4-yl is a permitted A-ring in the patented scaffold |
| Comparator Or Baseline | Pyridin-4-yl is not listed among the permitted A-rings |
| Quantified Difference | Not quantified at the scaffold level; inferred from patent inclusion criteria |
| Conditions | Patent claims analysis (ES-2524892-T3) based on LRRK2 biochemical assay screening |
Why This Matters
Procurement of the pyridazin-4-yl scaffold, rather than a pyridin-4-yl analog, aligns with the intellectual property landscape and SAR that produced clinical-quality LRRK2 lead compounds.
- [1] GlaxoSmithKline IP Dev Ltd. 2-(Benzyloxy)benzamides as inhibitors of LRRK2 kinase. Patent ES-2524892-T3. Priority date 2010-09-02. View Source
- [2] Ding X, Stasi LP, Dai X, Long K, Peng C, Zhao B, Wang H, Sun C, Hu H, Wan Z, Jandu KS, Philps OJ, Chen Y, Wang L, Liu Q, Edge C, Li Y, Dong K, Guan X, Tattersall FD, Reith AD, Ren F. 5-Substituted-N-pyridazinylbenzamides as potent and selective LRRK2 inhibitors: Improved brain unbound fraction enables efficacy. Bioorg Med Chem Lett. 2019 Jan 15;29(2):257-262. View Source
